molecular formula C33H56N4O14S B8263642 Biotin-PEG8-NHS ester

Biotin-PEG8-NHS ester

Cat. No.: B8263642
M. Wt: 764.9 g/mol
InChI Key: YCGZDGOCJORRHA-UHFFFAOYSA-N
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Description

Biotin-PEG8-NHS ester is a complex organic compound with a unique structure that includes multiple ethoxy groups and a hexahydrothienoimidazolyl moiety

Preparation Methods

The synthesis of Biotin-PEG8-NHS ester involves multiple steps. The synthetic route typically starts with the preparation of the hexahydrothienoimidazolyl moiety, followed by the sequential addition of ethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Biotin-PEG8-NHS ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hexahydrothienoimidazolyl moiety is known to interact with certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Compared to other similar compounds, Biotin-PEG8-NHS ester stands out due to its unique structure and the presence of multiple ethoxy groups. Similar compounds include:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56N4O14S/c38-28(4-2-1-3-27-32-26(25-52-27)35-33(42)36-32)34-8-10-44-12-14-46-16-18-48-20-22-50-24-23-49-21-19-47-17-15-45-13-11-43-9-7-31(41)51-37-29(39)5-6-30(37)40/h26-27,32H,1-25H2,(H,34,38)(H2,35,36,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGZDGOCJORRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56N4O14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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